(6-Amino-5-fluoropyridin-3-yl)boronic acid
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Overview
Description
(6-Amino-5-fluoropyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with amino and fluorine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and tolerant of various functional groups.
Industrial Production Methods
Industrial production of (6-Amino-5-fluoropyridin-3-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial production .
Chemical Reactions Analysis
Types of Reactions
(6-Amino-5-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halogenated aromatic compounds in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The amino and fluorine groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed from oxidation reactions.
Scientific Research Applications
(6-Amino-5-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Biological Research: Utilized in the study of enzyme inhibition and molecular recognition.
Industrial Applications: Used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (6-Amino-5-fluoropyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In medicinal chemistry, it can inhibit enzymes by forming reversible covalent bonds with active site residues. The boronic acid group interacts with nucleophilic amino acids, such as serine or threonine, in the enzyme’s active site, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-pyridinylboronic acid: Similar structure but lacks the amino group.
2-Fluoro-5-pyridylboronic acid: Another fluorinated pyridine boronic acid with different substitution patterns.
Uniqueness
(6-Amino-5-fluoropyridin-3-yl)boronic acid is unique due to the presence of both amino and fluorine groups on the pyridine ring, which can enhance its reactivity and binding affinity in various applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C5H6BFN2O2 |
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Molecular Weight |
155.93 g/mol |
IUPAC Name |
(6-amino-5-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BFN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H,(H2,8,9) |
InChI Key |
ZMESWWDSTPRWQM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)F)(O)O |
Origin of Product |
United States |
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